

An In-depth Technical Guide to Methyl 11,14,17-eicosatrienoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 11,14,17-eicosatrienoate

Cat. No.: B7803778

[Get Quote](#)

This technical guide provides a comprehensive overview of **Methyl 11,14,17-eicosatrienoate**, a polyunsaturated fatty acid methyl ester of significant interest to researchers, scientists, and drug development professionals. This document details its chemical synonyms, presents quantitative data from relevant studies, outlines key experimental protocols for its analysis, and visualizes the analytical workflow.

Chemical Synonyms and Identifiers

Methyl 11,14,17-eicosatrienoate is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is provided below to aid in literature searches and substance identification.

- Systematic Name: Methyl (11Z,14Z,17Z)-eicosatrienoate
- Common Synonyms:
 - cis-11,14,17-Eicosatrienoic acid methyl ester
 - Methyl cis-11,14,17-eicosatrienoate
 - 11,14,17-Eicosatrienoic acid, methyl ester
 - Methyl 11,14,17-icosatrienoate
 - C20:3 n-3 methyl ester

- CAS Registry Number: 55682-88-7[1][2][3]
- PubChem CID: 5367326[3]
- ChEBI ID: CHEBI:77447
- Molecular Formula: $C_{21}H_{36}O_2$ [3]
- Molecular Weight: 320.51 g/mol

Quantitative Data: Fatty Acid Composition in Nannochloropsis oculata

Methyl 11,14,17-eicosatrienoate is a known component of the fatty acid profile of various microalgae, including *Nannochloropsis oculata*. The relative abundance of this and other fatty acids can vary depending on cultivation conditions. The following table summarizes the fatty acid composition of *Nannochloropsis oculata* from a representative study, highlighting the presence of C20:3. It is important to note that the specific isomer (11,14,17) is not always differentiated in general fatty acid profile analyses.

Fatty Acid	Shorthand	Percentage of Total Fatty Acids (%)
Myristic acid	C14:0	17 - 35
Palmitic acid	C16:0	14 - 47
Palmitoleic acid	C16:1	11 - 42
Eicosapentaenoic acid (EPA)	C20:5n-3	Detected under certain conditions

Data adapted from a study on the fatty acid composition of *Nannochloropsis oculata*. The presence of eicosatrienoic acid (C20:3) is noted in the broader context of polyunsaturated fatty acids in this microalga.[4]

Experimental Protocols

The analysis of **Methyl 11,14,17-eicosatrienoate**, typically as part of a total fatty acid methyl ester (FAME) profile from a biological matrix like microalgae, involves several key steps. A generalized protocol is detailed below.

Lipid Extraction from Microalgae

- **Cell Disruption:** A known quantity of lyophilized microalgal biomass is subjected to mechanical cell disruption to break the rigid cell walls and allow for solvent access to the intracellular lipids. This can be achieved using methods such as bead beating or ultrasonication.
- **Solvent Extraction:** The disrupted biomass is then extracted with a solvent system designed to efficiently solubilize lipids. A common method is a modified Folch extraction using a mixture of chloroform and methanol (typically 2:1 v/v). The mixture is agitated and then centrifuged to separate the lipid-containing organic phase from the aqueous and solid phases.
- **Phase Separation and Lipid Recovery:** The lower organic phase, containing the lipids, is carefully collected. The solvent is then evaporated under a stream of nitrogen to yield the total lipid extract.

Transesterification to Fatty Acid Methyl Esters (FAMES)

- **Reaction Setup:** The dried lipid extract is resuspended in a solution of methanol containing an acid catalyst, such as sulfuric acid or boron trifluoride (BF_3).
- **Heating:** The mixture is heated under reflux for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 80-100°C) to facilitate the transesterification of fatty acids from glycerolipids to their corresponding methyl esters.
- **FAME Extraction:** After cooling, the FAMES are extracted from the reaction mixture into an organic solvent, typically hexane or heptane. Water is often added to facilitate phase separation.
- **Washing and Drying:** The organic phase containing the FAMES is washed with a mild aqueous solution (e.g., dilute sodium bicarbonate or water) to remove any remaining catalyst and then dried over an anhydrous salt like sodium sulfate.

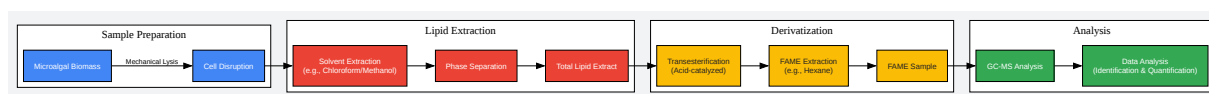
- **Sample Preparation for Analysis:** The solvent is evaporated, and the FAMES are redissolved in a suitable solvent for injection into the gas chromatograph.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- **Injection:** A small volume of the FAME sample is injected into the GC-MS system.
- **Separation:** The FAMES are separated based on their boiling points and polarity on a capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase). The oven temperature is programmed to ramp up over time to elute the different FAMES.
- **Detection and Identification:** As the FAMES elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared to a spectral library (e.g., NIST) to identify the individual FAMES, including **Methyl 11,14,17-eicosatrienoate**.
- **Quantification:** The abundance of each FAME can be quantified by integrating the peak area from the total ion chromatogram and comparing it to the peak area of an internal standard added at the beginning of the extraction process.

Mandatory Visualizations

The following diagram illustrates the general experimental workflow for the analysis of fatty acid methyl esters from a microalgal source.



[Click to download full resolution via product page](#)

Experimental workflow for FAME analysis.

Biological Activity and Signaling Pathways

While some studies suggest that extracts from microalgal biomass containing a mixture of fatty acid methyl esters, including **Methyl 11,14,17-eicosatrienoate**, may possess antibacterial and anti-candidal properties, specific data on the minimum inhibitory concentration (MIC) for the purified compound is not readily available in the current scientific literature.^[1]

Furthermore, there is a lack of specific research detailing the direct involvement of **Methyl 11,14,17-eicosatrienoate** in specific cellular signaling pathways. Research on the biological roles of polyunsaturated fatty acids is extensive; however, studies have not yet elucidated a distinct signaling cascade or mechanism of action directly attributed to this particular fatty acid methyl ester. Further investigation is required to determine its specific biological targets and signaling interactions.

Conclusion

Methyl 11,14,17-eicosatrienoate is a polyunsaturated fatty acid methyl ester with several known synonyms and well-established analytical protocols for its identification and quantification, particularly from microalgal sources. While its presence in biologically active extracts suggests potential antimicrobial properties, further research is needed to determine the specific efficacy of the isolated compound and to elucidate its role, if any, in cellular signaling pathways. This guide provides a foundational resource for researchers and professionals in drug development, highlighting both the current state of knowledge and areas ripe for future investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CIS-11,14,17-EICOSATRIENOIC ACID METHYL ESTER | 55682-88-7 [chemicalbook.com]
- 2. methyl 11,14,17-eicosatrienoate, 55682-88-7 [thegoodscentscompany.com]

- 3. Methyl 11,14,17-eicosatrienoate | C₂₁H₃₆O₂ | CID 5367326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 11,14,17-eicosatrienoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7803778#synonyms-for-methyl-11-14-17-eicosatrienoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com